molecular formula C8H17ClN2OS B1373041 N-tert-butyl-1,3-thiazolidine-4-carboxamide hydrochloride CAS No. 1251923-51-9

N-tert-butyl-1,3-thiazolidine-4-carboxamide hydrochloride

Cat. No.: B1373041
CAS No.: 1251923-51-9
M. Wt: 224.75 g/mol
InChI Key: LRNHQPAMENMVEG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Determination

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its structural components and chemical composition. The complete IUPAC name is this compound, which indicates the presence of a tert-butyl group attached to the nitrogen atom of the carboxamide functional group positioned at the 4-carbon of the thiazolidine ring system. The compound is registered under Chemical Abstracts Service number 1251923-51-9, providing a unique identifier for chemical database searches and regulatory documentation.

The molecular formula determination reveals critical differences between the free base and hydrochloride salt forms of this compound. The parent compound N-tert-butyl-1,3-thiazolidine-4-carboxamide exhibits molecular formula C8H16N2OS with a molecular weight of 188.29 grams per mole. Upon formation of the hydrochloride salt, the molecular formula becomes C8H17ClN2OS, reflecting the addition of one hydrochloric acid molecule, resulting in an increased molecular weight of 224.75 grams per mole. This transformation demonstrates the common pharmaceutical practice of forming hydrochloride salts to enhance solubility and stability characteristics.

The structural representation using Simplified Molecular Input Line Entry System notation provides O=C(C1NCSC1)NC(C)(C)C.[H]Cl for the hydrochloride salt, clearly indicating the ionic association between the protonated amine and chloride ion. The MDL number MFCD16547614 serves as an additional database identifier, facilitating cross-referencing across multiple chemical information systems. The systematic approach to nomenclature ensures precise communication of structural information across scientific disciplines and regulatory frameworks.

Crystallographic Analysis and Conformational Dynamics

Crystallographic analysis of thiazolidine derivatives provides essential insights into three-dimensional molecular arrangements and conformational preferences. X-ray crystallography serves as the primary experimental method for determining atomic and molecular structure of crystalline materials, where the crystalline structure causes incident X-ray beams to diffract in specific directions. The technique involves measuring angles and intensities of X-ray diffraction to produce three-dimensional electron density maps that reveal atomic positions, chemical bonds, and crystallographic disorder.

The methodological approach to crystallographic characterization involves several critical steps for successful structure determination. Single-crystal X-ray crystallography requires obtaining adequate crystals typically larger than 0.1 millimeters in all dimensions, with sufficient purity and regular structure without significant internal imperfections such as cracks or twinning. The crystal mounting process utilizes specialized goniometers, commonly the kappa goniometer, which offers three angles of rotation to position the crystal accurately within the X-ray beam. Modern instrumentation often employs flash-freezing techniques with liquid nitrogen to reduce radiation damage and thermal motion effects during data collection.

Conformational dynamics analysis reveals important stereochemical considerations for N-tert-butyl-1,3-thiazolidine-4-carboxamide derivatives. The related compound (4S)-N-tert-butyl-1,3-thiazolidine-4-carboxamide demonstrates specific stereochemical configuration at the 4-position of the thiazolidine ring, with molecular formula C8H16N2OS and molecular weight 188.290 grams per mole. The InChI representation InChI=1S/C8H16N2OS/c1-8(2,3)10-7(11)6-4-12-5-9-6/h6,9H,4-5H2,1-3H3,(H,10,11)/t6-/m1/s1 indicates the specific stereochemical arrangement. The systematic name (4S)-N-tert-butyl-1,3-thiazolidine-4-carboxamide reflects this stereochemical specificity.

The crystallographic studies of related lithium thiazolidine-4-carboxylate demonstrate orthorhombic symmetry with space group P212121, providing insights into packing arrangements of thiazolidine derivatives. Unit cell parameters determined through Pawley refinement methods show a=19.4931(3) Å, b=4.94777(6) Å, c=6.20164(8) Å, with volume V=598.051 ų. These crystallographic parameters establish important precedents for understanding the solid-state behavior of thiazolidine carboxamide derivatives and their potential polymorphic forms.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Spectroscopic characterization provides comprehensive analytical fingerprints essential for structural confirmation and purity assessment of this compound. Nuclear Magnetic Resonance spectroscopy serves as a primary tool for elucidating molecular structure and conformational behavior in solution phase. The technique provides detailed information about hydrogen and carbon environments, chemical shifts, coupling patterns, and dynamic processes that occur in solution.

Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shift patterns for the thiazolidine ring system and tert-butyl substituent. The thiazolidine ring protons typically appear in the 2.5-4.5 parts per million region, with the 4-position proton showing characteristic patterns due to its proximity to the carboxamide functional group. The tert-butyl group produces a distinctive singlet around 1.3 parts per million, integrating for nine protons and serving as a reliable structural marker. The carboxamide NH proton appears at lower field, typically around 6-8 parts per million, with temperature-dependent behavior reflecting hydrogen bonding interactions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon chemical shift analysis. The carbonyl carbon of the carboxamide group typically resonates around 170-180 parts per million, while the thiazolidine ring carbons appear in the 25-65 parts per million range depending on their specific environment. The tert-butyl carbons show characteristic patterns with the quaternary carbon around 50-60 parts per million and the methyl carbons around 25-30 parts per million. The sulfur-containing ring carbons exhibit specific chemical shifts that reflect the electron-withdrawing effects of the heteroatom.

Infrared spectroscopy reveals characteristic functional group vibrations that confirm structural features and hydrogen bonding patterns. The carboxamide carbonyl stretch typically appears around 1650-1680 wavenumbers, while NH stretching vibrations occur in the 3200-3400 wavenumber region. The thiazolidine ring exhibits characteristic CH stretching and bending modes, with sulfur-carbon vibrations appearing in the fingerprint region below 1500 wavenumbers. The hydrochloride salt formation often results in broadened NH stretching bands due to ionic interactions and hydrogen bonding with the chloride counterion.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural verification. The molecular ion peak for the free base appears at mass-to-charge ratio 188 corresponding to C8H16N2OS, while the hydrochloride salt shows molecular ion behavior consistent with the 224.75 molecular weight. Fragmentation patterns typically include loss of the tert-butyl group (mass loss of 57), formation of thiazolidine ring fragments, and characteristic sulfur-containing ions that confirm the heterocyclic structure.

Comparative Analysis with Thiazolidine-4-carboxamide Derivatives

Comparative structural analysis with related thiazolidine-4-carboxamide derivatives reveals important structure-activity relationships and synthetic accessibility patterns. The family of thiazolidine derivatives demonstrates significant structural diversity through substituent modifications at various positions of the heterocyclic ring and carboxamide functional group. N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride represents a closely related analog with molecular formula C11H15ClN2OS and molecular weight 258.77 grams per mole, illustrating the impact of aromatic versus aliphatic substitution patterns.

The structural comparison reveals systematic trends in molecular weight and physicochemical properties across the derivative series. N-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride demonstrates similar structural features with phenyl substitution instead of tert-butyl, resulting in different steric and electronic properties that influence biological activity profiles. The N-tert-butyl-2-(4-methoxyphenyl)-1,3-thiazolidine-3-carboxamide variant shows positional isomerism with carboxamide attachment at the 3-position rather than 4-position, significantly altering the molecular geometry and potential binding interactions.

Table 1: Comparative Molecular Properties of Thiazolidine-4-carboxamide Derivatives

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Substitution Pattern
N-tert-butyl-1,3-thiazolidine-4-carboxamide C8H16N2OS 188.29 1161069-98-2 4-position tert-butyl
N-tert-butyl-1,3-thiazolidine-4-carboxamide HCl C8H17ClN2OS 224.75 1251923-51-9 4-position tert-butyl salt
N-benzyl-1,3-thiazolidine-4-carboxamide HCl C11H15ClN2OS 258.77 1078162-99-8 4-position benzyl salt
(4S)-N-tert-butyl-1,3-thiazolidine-4-carboxamide C8H16N2OS 188.29 - 4-position stereoisomer

The stereochemical considerations demonstrate significant importance in thiazolidine derivative characterization. The (4S)-stereoisomer of N-tert-butyl-1,3-thiazolidine-4-carboxamide shows specific optical activity and potentially different biological profiles compared to racemic mixtures. The InChI key CAFXTIBLUGDWNC-ZCFIWIBFSA-N for the (4S)-isomer differs from the racemic form CAFXTIBLUGDWNC-UHFFFAOYSA-N, highlighting the importance of stereochemical specification in database searches and regulatory documentation.

The synthesis and characterization of thiazole carboxamide derivatives have demonstrated potential cyclooxygenase inhibitory activities, suggesting that structural modifications within this chemical class can significantly influence biological activity profiles. The systematic exploration of substituent effects, including the comparison between tert-butyl, phenyl, and benzyl groups, provides valuable insights for medicinal chemistry optimization efforts. The N-tert-butyl substitution pattern offers unique steric and electronic properties that distinguish it from aromatic analogs in terms of lipophilicity, metabolic stability, and receptor binding characteristics.

Properties

IUPAC Name

N-tert-butyl-1,3-thiazolidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2OS.ClH/c1-8(2,3)10-7(11)6-4-12-5-9-6;/h6,9H,4-5H2,1-3H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNHQPAMENMVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CSCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1,3-thiazolidine-4-carboxamide hydrochloride typically involves the reaction of tert-butylamine with a thiazolidine-4-carboxylic acid derivative. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1,3-thiazolidine-4-carboxamide hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N-tert-butyl-1,3-thiazolidine-4-carboxamide hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-tert-butyl-1,3-thiazolidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolidine-4-carboxamide derivatives vary primarily in their N-substituents, which significantly influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Thiazolidine-4-carboxamide Derivatives

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N-tert-butyl- (1251923-51-9) tert-butyl C₈H₁₇ClN₂OS 224.75 Pharmaceutical intermediate
N-(cyclopropylmethyl)- (1251923-95-1) cyclopropylmethyl C₈H₁₄ClN₂OS 222.73 Research chemical; building block
N-(2,2,2-trifluoroethyl)- (1078162-94-3) trifluoroethyl C₆H₉ClF₃N₂OS 250.66 Fluorinated analog; lab scaffold
N-(2-methylphenyl)- (1251923-39-3) 2-methylphenyl C₁₁H₁₅ClN₂OS 258.77 Aromatic substitution; drug design
N-(3,4-dimethylphenyl)- (1251923-91-7) 3,4-dimethylphenyl C₁₂H₁₇ClN₂OS 272.79 Enhanced steric/electronic effects
N-methyl-N-(propan-2-yl)- (1251923-66-6) methyl + isopropyl C₈H₁₇ClN₂OS 224.75 Branched aliphatic substituents

Key Structural and Functional Differences

Aliphatic vs. Aromatic Substitutions
  • Aliphatic analogs (e.g., tert-butyl, cyclopropylmethyl):

    • Advantages : Improved metabolic stability due to reduced enzymatic degradation of bulky groups. The tert-butyl group in the target compound may offer better lipophilicity than cyclopropylmethyl, influencing membrane permeability .
    • Disadvantages : Reduced solubility in polar solvents compared to aromatic analogs.
  • Aromatic analogs (e.g., 2-methylphenyl, 3,4-dimethylphenyl): Advantages: Enhanced π-π stacking interactions with biological targets (e.g., enzymes, receptors). Disadvantages: Higher risk of off-target interactions due to aromaticity.
Fluorinated Derivatives
  • The trifluoroethyl-substituted compound (CAS 1078162-94-3) exhibits:
    • Enhanced electronegativity : Fluorine atoms increase polarity and metabolic stability.
    • Applications : Fluorinated compounds are prized in drug discovery for improved bioavailability and resistance to oxidation .
Branched vs. Linear Chains
  • The methyl-isopropyl analog (CAS 1251923-66-6) shares the molecular weight of the tert-butyl derivative but with different steric effects. Branched chains may reduce crystallization tendencies, aiding formulation .

Biological Activity

N-tert-butyl-1,3-thiazolidine-4-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is a thiazolidine derivative that belongs to a class of compounds known for their diverse biological activities. The thiazolidine ring structure is known to facilitate interactions with various biological targets, making it a valuable scaffold in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial and antifungal properties. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting its potential use in treating infections.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus0.5 mg/mLEffective against Gram-positive bacteria
Escherichia coli1.0 mg/mLModerate activity
Candida albicans0.2 mg/mLStrong antifungal activity

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It has been shown to reduce reactive oxygen species (ROS) levels in cellular models, which is crucial for protecting cells from oxidative stress-related damage. This activity may contribute to its potential therapeutic effects in various diseases.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in metabolic and signaling pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to microbial metabolism.
  • Receptor Binding : It can bind to receptors that play roles in inflammation and immune responses.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results indicated a significant reduction in microbial load when treated with the compound, particularly against Staphylococcus aureus and Candida albicans .

Study 2: Antioxidant Effects

In another investigation focusing on oxidative stress, the compound was tested in vitro on human cell lines exposed to oxidative agents. The results demonstrated that treatment with this compound significantly lowered ROS levels and improved cell viability .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-tert-butyl-1,3-thiazolidine-4-carboxamide hydrochloride with high purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of L-cysteine derivatives with tert-butyl isocyanate. Key steps include:

  • Using L-cysteine hydrochloride as a starting material due to its commercial availability and reactive thiol group .
  • Optimizing pH (6.5–7.5) and temperature (60–80°C) during the cyclization step to minimize side reactions.
  • Purification via recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
    • Critical Data : Yield improvements (70–85%) are achievable with catalytic acetic acid to accelerate imine formation .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the thiazolidine ring (δ 3.5–4.5 ppm for CH₂-S-CH₂) and tert-butyl group (δ 1.2–1.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 247.1) and chloride counterion .
  • Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of the thiazolidine ring?

  • Methodological Answer :

  • X-ray Crystallography : Definitive confirmation of ring conformation (e.g., envelope vs. half-chair) and tert-butyl orientation .
  • Computational Modeling : Density Functional Theory (DFT) to compare experimental and calculated NMR chemical shifts .
  • Chiral HPLC : Separate enantiomers using amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

Q. What strategies optimize the compound’s stability under physiological conditions for in vitro studies?

  • Methodological Answer :

  • pH Buffering : Use phosphate-buffered saline (pH 7.4) to prevent hydrolysis of the carboxamide group.
  • Light Sensitivity : Store solutions in amber vials to avoid photodegradation of the thiazolidine ring .
  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Q. How does the tert-butyl group influence the compound’s interactions with biological targets?

  • Methodological Answer :

  • Steric Effects : The bulky tert-butyl group may hinder binding to flat hydrophobic pockets, as observed in analogous kinase inhibitors .
  • Metabolic Stability : tert-butyl substitution reduces oxidative metabolism in liver microsomes (e.g., t₁/₂ > 120 min in rat hepatocytes) .
  • Structure-Activity Relationship (SAR) : Compare bioactivity with methyl/cyclohexyl analogs to isolate steric vs. electronic contributions .

Q. What experimental designs are effective for evaluating this compound’s enzyme inhibition potential?

  • Methodological Answer :

  • Kinetic Assays : Use fluorescence-based neuraminidase inhibition assays (IC₅₀ determination) with 2’-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid as a substrate .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Docking : Align with PDB structures (e.g., influenza neuraminidase, 3CLpro) to predict binding modes .

Data Interpretation & Troubleshooting

Q. How should researchers address discrepancies in reported solubility values?

  • Methodological Answer :

  • Standardized Protocols : Use USP <1231> guidelines for equilibrium solubility measurements (shake-flask method, 24 h agitation) .
  • Co-solvent Systems : Test DMSO/PBS mixtures (≤1% DMSO) to mimic physiological conditions without precipitation .

Q. What steps validate the compound’s purity when HPLC shows a single peak but biological activity varies?

  • Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., oxidized thiazolidine derivatives) below HPLC detection limits .
  • Bioassay Controls : Include a reference standard (e.g., commercially available thiazolidine-based inhibitors) to normalize activity data .

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